
fmoc-Valinol
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-valinol: is a derivative of the amino acid valine, where the amino group is protected by the fluorenylmethoxycarbonyl group. This compound is commonly used in peptide synthesis as a protecting group for the amino group, allowing for selective reactions to occur at other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate, which can be obtained by reacting fluorenylmethoxycarbonyl chloride with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: The industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-valinol typically involves large-scale synthesis using the above-mentioned methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is typically cleaved under basic conditions. For Fmoc-Valinol, treatment with 20–50% piperidine in DMF (v/v) would likely remove the Fmoc moiety, yielding free Valinol:
Kinetics : Deprotection typically completes within 5–30 minutes, monitored via UV absorbance loss at 301 nm (Fmoc absorption maximum) .
Acylation Reactions
This compound’s primary alcohol group could undergo esterification or etherification. For example:
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Esterification : Reaction with activated carboxylic acids (e.g., using DCC/DMAP):
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Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonate esters for nucleophilic substitution .
Challenges and Side Reactions
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Epimerization Risk : Valinol’s stereocenter could racemize under strongly acidic/basic conditions during coupling or deprotection .
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Oligomerization : Similar to Fmoc-amino acids ( ), this compound might form dimers via undesired anhydride intermediates without optimized reaction stoichiometry.
Research Gaps
No experimental data specific to this compound’s reactivity, yields, or side reactions is available in the provided sources. Further primary literature or synthetic studies would be required to validate these hypothesized pathways.
For authoritative guidance, consult peer-reviewed journals specializing in amino alcohol chemistry or Fmoc-protected chiral auxiliaries.
Scientific Research Applications
Peptide Synthesis
Fmoc-Valinol in Solid-Phase Peptide Synthesis
this compound is extensively used in solid-phase peptide synthesis (SPPS) due to its ability to facilitate the assembly of complex peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection and subsequent coupling reactions. Research indicates that when this compound is anchored onto a resin, it can effectively participate in the synthesis of bioactive peptides. For instance, studies have demonstrated that peptides containing this compound exhibit varying antimicrobial activities against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with modifications leading to different inhibition profiles .
Case Study: Antimicrobial Peptides
In a study focusing on antimicrobial peptides synthesized using this compound, researchers achieved significant inhibition against Gram-positive bacteria. The results showed that specific analogues maintained high activity levels while others exhibited reduced efficacy based on structural modifications . This highlights the importance of this compound in designing peptides with tailored biological activities.
Self-Assembly and Hydrogel Formation
This compound in Self-Assembly
Recent advancements have shown that this compound can be used to create self-assembling structures that serve as scaffolds for various applications. Research has demonstrated that Fmoc-protected amino acids, including this compound, can form distinct micro/nanostructures through solvent-controlled self-assembly processes. These structures exhibit unique properties that make them suitable for applications in tissue engineering and drug delivery systems .
Data Table: Self-Assembly Characteristics of this compound
Concentration (mM) | Structure Type | Observations |
---|---|---|
3 | Fibrous ball-like | Initial formation of semi-crystalline structures |
8 | Fibrillar assemblies | Transition from fibrous balls to fibers |
This table summarizes the findings from studies on the self-assembly behavior of this compound at varying concentrations, indicating its potential utility in material science.
Drug Delivery Systems
This compound as a Drug Delivery Vehicle
The ability of this compound to form hydrogels makes it an attractive candidate for drug delivery applications. Hydrogels created from Fmoc-dipeptides can encapsulate therapeutic agents, providing controlled release profiles. A notable study highlighted the use of these hydrogels for delivering anticancer drugs, demonstrating enhanced bioavailability and therapeutic efficacy compared to conventional delivery methods .
Mechanism of Action
The mechanism of action of N-(9-Fluorenylmethoxycarbonyl)-L-valinol involves the protection of the amino group by the fluorenylmethoxycarbonyl group. This protection prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. The fluorenylmethoxycarbonyl group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-valine: This compound is similar to N-(9-Fluorenylmethoxycarbonyl)-L-valinol but has a carboxyl group instead of a hydroxyl group.
N-(9-Fluorenylmethoxycarbonyl)-L-leucine: Another similar compound with a different side chain, used in peptide synthesis.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-valinol is unique due to its specific structure, which includes a hydroxyl group. This makes it particularly useful in certain synthetic applications where the hydroxyl group can participate in additional reactions.
Biological Activity
Fmoc-Valinol (N-Fmoc-L-valinol) is an important compound in the field of organic chemistry and medicinal applications, particularly in peptide synthesis and drug development. This article explores its biological activity, focusing on its antimicrobial properties, reactivity in synthetic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a derivative of valinol, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its chemical formula is , and it has a molecular weight of approximately 341.4 g/mol. The Fmoc group serves as a protective moiety that enhances the stability of the compound during synthesis and facilitates its incorporation into peptides.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound when incorporated into peptide sequences. For instance, a study on brevibacillin analogues demonstrated that modifications to the valinol residue significantly influenced antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Brevibacillin Analogues
Peptide Analogue | MIC (μg/mL) against S. aureus | MIC (μg/mL) against P. aeruginosa |
---|---|---|
Brevibacillin 1 | 1-8 | 1-4 |
Analogue 7 | 2-4 | 2-8 |
Analogue 10 | >32 (loss of activity) | >32 (loss of activity) |
The results indicate that while some analogues maintained significant antimicrobial activity, others showed diminished effects when valinol was substituted or modified .
Reactivity in Peptide Synthesis
This compound has been extensively utilized in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group allows for selective deprotection under mild conditions, facilitating the sequential addition of amino acids to form complex peptides. Studies have shown that this compound can be effectively anchored to various resin supports, enhancing the efficiency of peptide assembly .
Table 2: Efficiency of this compound in SPPS
Resin Type | Loading (mmol/g) | Coupling Efficiency (%) |
---|---|---|
Wang Resin | 0.49 | 95 |
Chlorotrityl Resin | 0.46 | 85 |
These findings underscore the versatility of this compound in peptide synthesis, making it a valuable building block for developing bioactive compounds .
Case Studies on Therapeutic Applications
- Direct Aldol Reactions : A novel proline-valinol thioamide compound demonstrated excellent enantioselectivity in direct aldol reactions, showcasing the potential of valinol derivatives in asymmetric synthesis . The study indicated that modifications to the valinol structure could enhance reactivity and selectivity.
- Antimicrobial Peptides : Research has explored the incorporation of this compound into antimicrobial peptides, revealing promising results against resistant bacterial strains. The flexibility offered by valinol residues allowed for the design of peptides with tailored biological activities .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)19(11-22)21-20(23)24-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19,22H,11-12H2,1-2H3,(H,21,23)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMGENAMKAPEMT-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350853 | |
Record name | fmoc-Valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160885-98-3 | |
Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160885-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | fmoc-Valinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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